tert-Butyl indoline-1-carboxylate
Overview
Description
Tert-Butyl indoline-1-carboxylate derivatives are a class of compounds that have been extensively studied due to their relevance in medicinal chemistry and synthetic organic chemistry. These compounds are characterized by the presence of a tert-butyl group attached to the nitrogen atom of the indoline ring, which is further substituted at the 1-position with a carboxylate group. The tert-butyl group is known to serve as a protecting group for amines and can influence the physical and chemical properties of the molecule .
Synthesis Analysis
The synthesis of tert-butyl indoline-1-carboxylate derivatives involves various strategies, including multicomponent reactions, condensation reactions, and directed lithiation. For instance, tert-butyl nitrite has been used as an oxidant and N1 synthon in a multicomponent reaction to form fused quinolines and isoquinolines, which are structurally related to indoline derivatives . N-tert-butanesulfinyl imines serve as intermediates for the asymmetric synthesis of amines, which can be further transformed into tert-butyl indoline-1-carboxylate derivatives . Additionally, the directed lithiation of 1-(tert-butoxycarbonyl)indoline has been employed to synthesize 7-substituted indolines, showcasing the versatility of tert-butyl groups in synthetic transformations .
Molecular Structure Analysis
The molecular structures of tert-butyl indoline-1-carboxylate derivatives have been elucidated using various spectroscopic techniques and X-ray crystallography. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by NMR, IR, and single-crystal X-ray diffraction, revealing an orthorhombic lattice with specific unit cell parameters . Similarly, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, showing a triclinic space group and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Tert-butyl indoline-1-carboxylate derivatives participate in various chemical reactions, which are essential for the synthesis of complex molecules. The tert-butyl group can be used as a protecting group for amines, which can be deprotected under acidic conditions . Additionally, the indoline ring can undergo functionalization reactions, such as lithiation, to introduce various substituents at different positions of the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indoline-1-carboxylate derivatives are influenced by the tert-butyl group and the indoline ring system. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the molecule. The indoline ring system contributes to the compound's aromaticity and electronic properties. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was studied using DFT to reveal its physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals . Thermal and crystallographic studies of these derivatives provide insights into their stability and solid-state behavior .
Scientific Research Applications
Preparation of Aryl Alkyl Amines
- Summary of Application: Aryl alkyl amines are important compounds in medicinal chemistry and are used in the synthesis of a variety of pharmaceuticals. “tert-Butyl indoline-1-carboxylate” is used as a reactant in the preparation of these amines .
- Methods of Application: The specific methods of application involve alkylation reactions catalyzed by Palladium (Pd). The exact procedures and parameters would depend on the specific reaction conditions and the desired product .
Synthesis of Allyl- and Arylindolines
- Summary of Application: Allyl- and arylindolines are important compounds with potential applications in medicinal chemistry. “tert-Butyl indoline-1-carboxylate” is used as a reactant in the synthesis of these compounds .
- Methods of Application: The synthesis involves reactions with allyl or aryl groups. The exact procedures and parameters would depend on the specific reaction conditions and the desired product .
Synthesis of the CDEF Parent Tetracycle of Nodulisporic Acids A and B
- Summary of Application: Nodulisporic acids A and B are complex natural products with potential medicinal applications. “tert-Butyl indoline-1-carboxylate” is used as a reactant in the modular indole synthesis of the highly strained CDEF parent tetracycle of these compounds .
- Methods of Application: The synthesis involves complex reaction sequences to construct the tetracyclic structure. The exact procedures and parameters would depend on the specific reaction conditions and the desired product .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2,3-dihydroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAXLDLPPZPQLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394808 | |
Record name | tert-Butyl indoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl indoline-1-carboxylate | |
CAS RN |
143262-10-6 | |
Record name | tert-Butyl indoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl indoline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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